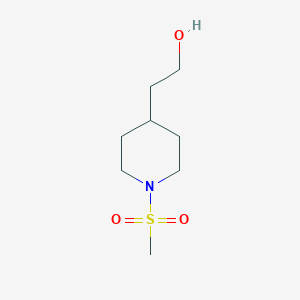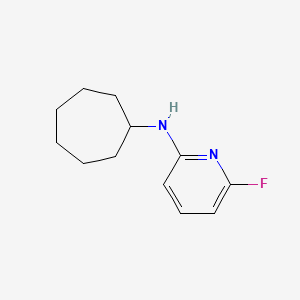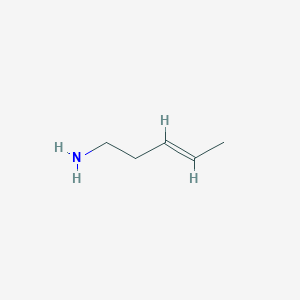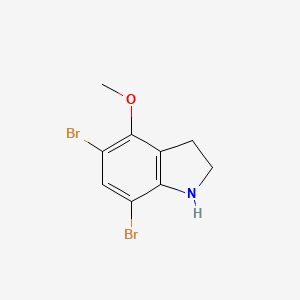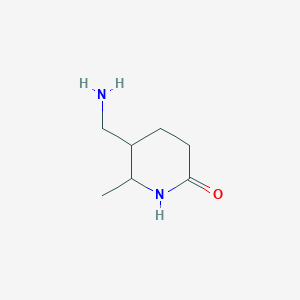
4-(1-Aminoethyl)-2-chloro-5-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminoethyl)-2-chloro-5-fluorophenol is an organic compound that features a phenol group substituted with an aminoethyl group, a chlorine atom, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-2-chloro-5-fluorophenol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)-2-chloro-5-fluorophenol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone derivative.
Reduction: The aminoethyl group can be reduced to an ethyl group under specific conditions.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
4-(1-Aminoethyl)-2-chloro-5-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)-2-chloro-5-fluorophenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol
- 4-(1-Aminoethyl)-2-chloro-5-bromophenol
- 4-(1-Aminoethyl)-2-chloro-5-iodophenol
Uniqueness
4-(1-Aminoethyl)-2-chloro-5-fluorophenol is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and its ability to interact with specific molecular targets .
Properties
Molecular Formula |
C8H9ClFNO |
|---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
4-(1-aminoethyl)-2-chloro-5-fluorophenol |
InChI |
InChI=1S/C8H9ClFNO/c1-4(11)5-2-6(9)8(12)3-7(5)10/h2-4,12H,11H2,1H3 |
InChI Key |
WTNBYBFCBXPLFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


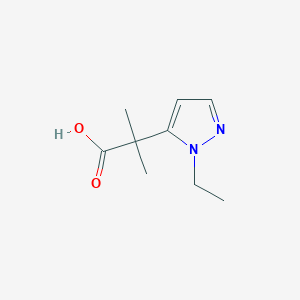
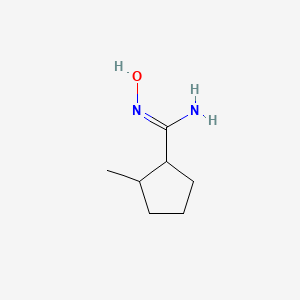
![2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13309199.png)
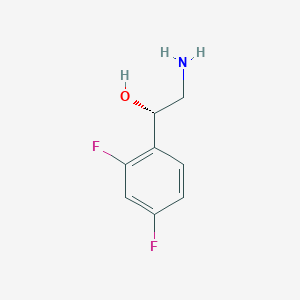
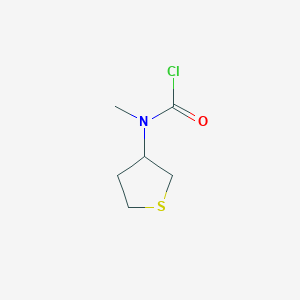
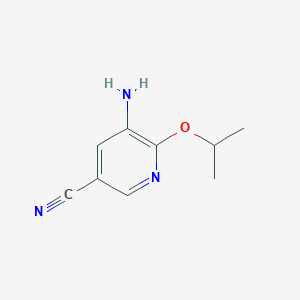
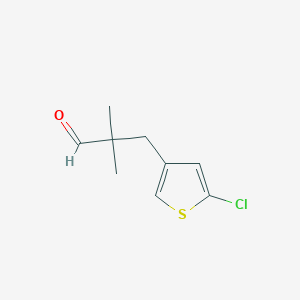
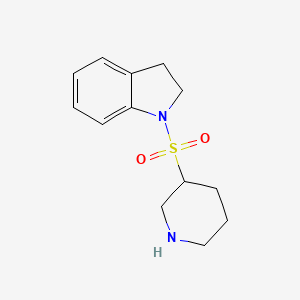
![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13309225.png)
